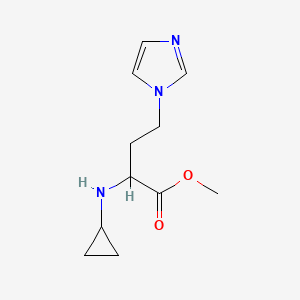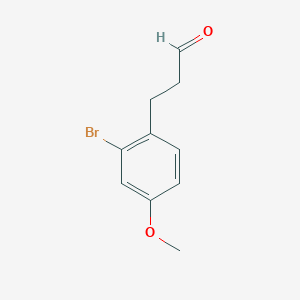
(4-(5-Methylthiophen-2-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-Methylthiophen-2-yl)phenyl)methanamine: is an organic compound that belongs to the class of phenylmethylamines. It consists of a phenyl group substituted by a methanamine moiety, with a thiophene ring attached to the phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Methylthiophen-2-yl)phenyl)methanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (4-(5-Methylthiophen-2-yl)phenyl)methanamine is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology: It can be used in the synthesis of compounds with antimicrobial, antifungal, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents targeting specific biological pathways .
Industry: The compound is also used in the chemical industry as an intermediate for the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (4-(5-Methylthiophen-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
(5-Methylthiophen-2-yl)methanamine: This compound is structurally similar but lacks the phenyl group.
(4-(5-Methylthiophen-2-yl)phenyl)methanol: This compound has a hydroxyl group instead of a methanamine group.
Uniqueness: (4-(5-Methylthiophen-2-yl)phenyl)methanamine is unique due to the presence of both the phenyl and thiophene rings, which confer specific electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
[4-(5-methylthiophen-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H13NS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7H,8,13H2,1H3 |
Clave InChI |
KYDBANGAMOTKKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
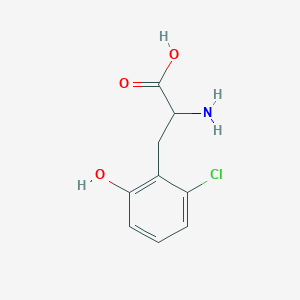
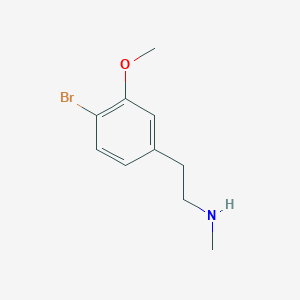


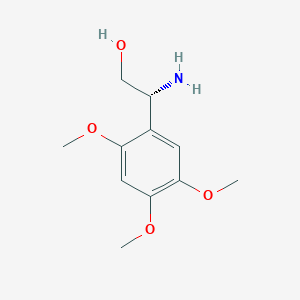

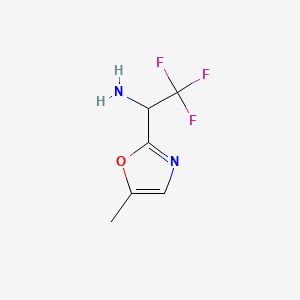

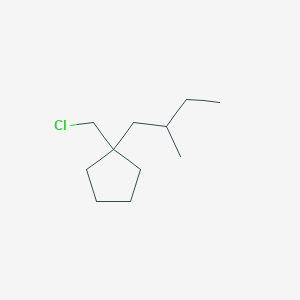
![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)
